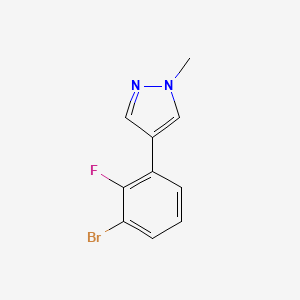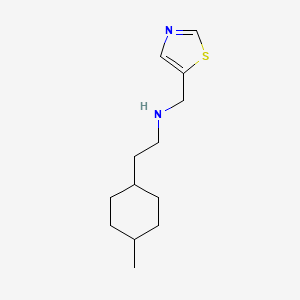![molecular formula C9H13BrO B13636225 3-(2-Bromoethyl)spiro[3.3]heptan-1-one](/img/structure/B13636225.png)
3-(2-Bromoethyl)spiro[3.3]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoethyl)spiro[33]heptan-1-one is a chemical compound with a unique spirocyclic structure The spiro[33]heptane core is characterized by a bicyclic system where two rings share a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)spiro[3.3]heptan-1-one can be achieved through several methods. One notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid, leading to the formation of the spiro[3.3]heptan-1-one core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromoethyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted spiro[3.3]heptan-1-ones.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
3-(2-Bromoethyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of materials with unique properties.
Mecanismo De Acción
The specific mechanism of action for 3-(2-Bromoethyl)spiro[3.3]heptan-1-one is not well-documented. its reactivity can be attributed to the presence of the bromine atom and the ketone group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptan-1-one: Lacks the bromoethyl group.
3-(2-Chloroethyl)spiro[3.3]heptan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodoethyl)spiro[3.3]heptan-1-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(2-Bromoethyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromoethyl group, which imparts specific reactivity and potential applications that differ from its analogs. The bromine atom can participate in unique substitution reactions, making this compound valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C9H13BrO |
|---|---|
Peso molecular |
217.10 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C9H13BrO/c10-5-2-7-6-8(11)9(7)3-1-4-9/h7H,1-6H2 |
Clave InChI |
FMGXKKCWEYXHJB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(CC2=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


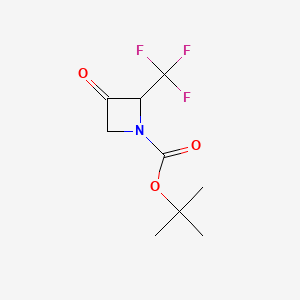
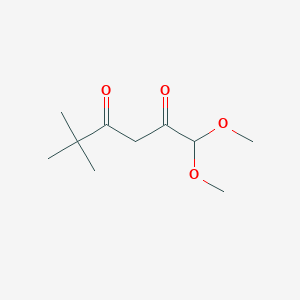
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
![3-Methylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B13636162.png)
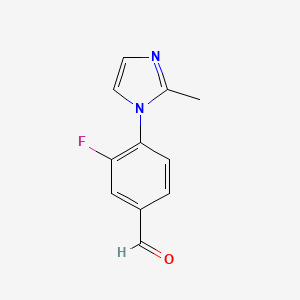
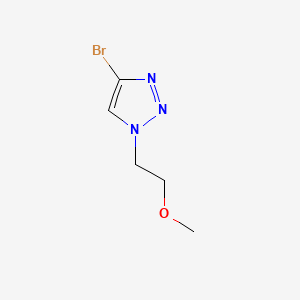
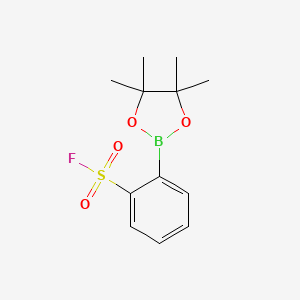
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636198.png)
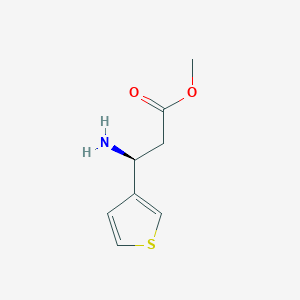
![1-[2-(2-Methoxyethanesulfonyl)ethyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636200.png)
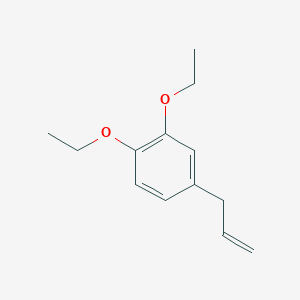
methanone](/img/structure/B13636207.png)
